molecular formula C2H4FNaO2S B2907791 Sodium 2-fluoroethane-1-sulfinate CAS No. 1851179-58-2

Sodium 2-fluoroethane-1-sulfinate

Cat. No.: B2907791
CAS No.: 1851179-58-2
M. Wt: 134.1
InChI Key: XHGJLHOBWKPKAX-UHFFFAOYSA-M
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Description

Sodium 2-fluoroethane-1-sulfinate is an organosulfur compound with the molecular formula C₂H₄FNaO₂S. It is a sulfinate salt, which are known for their versatile reactivity and stability. These compounds are valuable in organic synthesis due to their ability to introduce sulfonyl groups into various molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-fluoroethane-1-sulfinate can be synthesized through several methods. One common approach involves the oxidation of thiols or the reduction of sulfonyl chlorides. For instance, the oxidation of 2-fluoroethanethiol with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) can yield the corresponding sulfone, which can then be reduced to the sulfinate salt using sodium methoxide in methanol .

Industrial Production Methods: Industrial production of sodium sulfinates often involves the use of sulfonyl chlorides as starting materials. These are reduced under controlled conditions to produce the desired sulfinate salts. The process is scalable and can be optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-fluoroethane-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to thiols or sulfides.

    Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides or sulfones.

Common Reagents and Conditions:

    Oxidizing Agents: m-CPBA, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Amines, alcohols, halides.

Major Products:

Scientific Research Applications

Sodium 2-fluoroethane-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing sulfonyl-containing compounds, such as sulfones and sulfonamides.

    Biology: Investigated for its potential in modifying biological molecules and studying enzyme mechanisms.

    Medicine: Explored for its role in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials science.

Comparison with Similar Compounds

  • Sodium methanesulfinate (CH₃SO₂Na)
  • Sodium benzenesulfinate (C₆H₅SO₂Na)
  • Sodium toluenesulfinate (C₇H₇SO₂Na)

Comparison: Sodium 2-fluoroethane-1-sulfinate is unique due to the presence of the fluoro group, which can influence the reactivity and stability of the compound. Compared to other sulfinates, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

sodium;2-fluoroethanesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5FO2S.Na/c3-1-2-6(4)5;/h1-2H2,(H,4,5);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGJLHOBWKPKAX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)[O-])F.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4FNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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